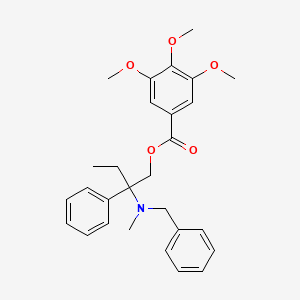
N-Benzyl N-Demethyl Trimebutine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl N-Demethyl Trimebutine is a chemical compound that serves as an intermediate in the preparation of trimebutine metabolites. It is characterized by its molecular formula C28H33NO5 and a molecular weight of 463.57 g/mol. This compound is primarily used in the field of organic chemistry and has applications in various scientific research areas.
准备方法
The synthesis of N-Benzyl N-Demethyl Trimebutine involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with 2-(N-benzyl-methylamino)-2-phenylbutyl ester. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-Benzyl N-Demethyl Trimebutine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
N-Benzyl N-Demethyl Trimebutine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of trimebutine metabolites.
Biology: The compound is utilized in metabolic research to study the metabolic pathways of trimebutine in vivo.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the treatment of gastrointestinal disorders.
Industry: this compound is employed in the synthesis of various organic compounds and as a chemical intermediate in industrial processes.
作用机制
The mechanism of action of N-Benzyl N-Demethyl Trimebutine is closely related to that of trimebutine. It acts as a spasmolytic agent, regulating intestinal and colonic motility. The compound exerts its effects by binding to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors. This binding modulates the release of gastrointestinal peptides, leading to the regulation of gastrointestinal motility and relief of abdominal pain .
相似化合物的比较
N-Benzyl N-Demethyl Trimebutine can be compared to other similar compounds such as:
Trimebutine: The parent compound, which is widely used for the treatment of irritable bowel syndrome and other gastrointestinal disorders.
N-Monodesmethyl Trimebutine: A metabolite of trimebutine that also exhibits spasmolytic properties.
N-Benzyl Trimebutine: Another derivative with similar pharmacological effects but different metabolic pathways.
This compound stands out due to its specific role as an intermediate in the synthesis of trimebutine metabolites, making it a valuable compound in both research and industrial applications.
生物活性
N-Benzyl N-Demethyl Trimebutine is a derivative of trimebutine, a drug known for its antimuscarinic and weak mu-opioid agonist effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C28H33NO5
- Molecular Weight : 463.57 g/mol
- CAS Number : 1329834-94-7
- SMILES Notation : CCC(COC(=O)c1cc(OC)c(OC)c(OC)c1)(N(C)Cc2ccccc2)c3ccccc3
Pharmacological Properties
This compound exhibits several pharmacological activities that are significant for clinical applications. The compound has been studied for its effects on various biological systems:
- Opioid Receptor Activity : Similar to trimebutine, this compound displays weak mu-opioid agonist activity, which may contribute to its analgesic properties. This mechanism is crucial in managing pain without the full effects of stronger opioids .
- Antimuscarinic Effects : The compound has antimuscarinic properties, which can help alleviate gastrointestinal disorders by reducing motility and spasms in the digestive tract .
- Local Anesthetic Activity : Research indicates that trimebutine and its metabolites can block sodium currents in sensory neurons, suggesting potential use as a local anesthetic. The effectiveness of these compounds was shown to be comparable to established local anesthetics like bupivacaine .
The biological activity of this compound involves several mechanisms:
- Sodium Channel Blockade : Studies have demonstrated that both trimebutine and its metabolite, nor-trimebutine, can displace [3H]batrachotoxin from sodium channels with significant affinity, indicating their role in modulating neuronal excitability .
- Inhibition of Neurotransmitter Release : The compound inhibits veratridine-induced glutamate release from rat spinal cord slices, which is crucial for pain transmission pathways .
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
A study conducted on the analgesic efficacy of trimebutine derivatives, including this compound, utilized animal models to assess pain relief in response to induced pain stimuli. Results indicated that the compound provided significant pain relief comparable to traditional analgesics while exhibiting fewer side effects typically associated with stronger opioids.
属性
IUPAC Name |
[2-[benzyl(methyl)amino]-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTABTAJMFUXTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














